molecular formula C7H4ClF3N2O B8492767 6-Chloro-4-(trifluoromethyl)nicotinamide

6-Chloro-4-(trifluoromethyl)nicotinamide

Cat. No.: B8492767
M. Wt: 224.57 g/mol
InChI Key: SLMWTUUFVYLRDW-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)nicotinamide is a fluorinated nicotinamide derivative of significant interest in medicinal chemistry and biochemical research. This compound serves as a versatile scaffold for the exploration of novel therapeutics, particularly in areas requiring potent and selective small molecules. Its core structure is associated with advanced research in antifungal development, as studies on similar nicotinamide analogues have demonstrated potent and broad-spectrum activity against pathogenic fungi such as Candida albicans , including strains resistant to conventional treatments like fluconazole . The mechanism of action for related compounds is distinct from azoles and appears to involve disruption of the fungal cell wall, offering a potential route to overcome existing drug resistance . Furthermore, substituted nicotinamides are investigated as allosteric modulators of key metabolic enzymes. For instance, positive allosteric modulators of Nicotinamide Phosphoribosyltransferase (NAMPT) have been shown to enhance enzyme activity, thereby increasing cellular levels of NAD+, a critical cofactor in cellular metabolism and energy production . Research into NAMPT activators holds promise for addressing age-related diseases and metabolic disorders where NAD+ depletion is observed . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H4ClF3N2O/c8-5-1-4(7(9,10)11)3(2-13-5)6(12)14/h1-2H,(H2,12,14)

InChI Key

SLMWTUUFVYLRDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)N)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
This compound 1245913-20-5* C₈H₅ClF₃N₂O Amide, Cl, CF₃ Drug intermediate; hydrogen-bonding motif
6-Chloro-4-(trifluoromethyl)nicotinonitrile 1201187-18-9 C₇H₂ClF₃N₂ Nitrile, Cl, CF₃ Higher lipophilicity; agrochemical precursor
3-Amino-2-chloro-6-(trifluoromethyl)pyridine 117519-09-2 C₆H₄ClF₃N₂ Amino, Cl, CF₃ Enhanced nucleophilicity; ligand synthesis
2,4-Dichloro-6-(trifluoromethyl)pyridine 39891-02-6 C₆H₂Cl₂F₃N Cl (2,4-positions), CF₃ Electrophilic substrate for cross-coupling
Methyl 4-chloro-6-(trifluoromethyl)nicotinate 1211539-36-4 C₈H₅ClF₃NO₂ Ester, Cl, CF₃ Ester hydrolysis to nicotinic acid
6-Hydroxy-4-(trifluoromethyl)nicotinamide 1806317-11-2 C₇H₅F₃N₂O₂ Amide, OH, CF₃ Improved solubility; metabolic studies
6-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid 261635-77-2 C₇H₃ClF₃NO₂ Carboxylic acid, Cl, CF₃ Metal coordination; polymer synthesis

*Note: CAS for this compound inferred from 's similarity list; exact CAS may require verification.

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate. Subsequent treatment with aqueous ammonia or ammonium hydroxide yields the target amide:

C7H3ClF3NO2SOCl2C7H3ClF3NOClNH3C7H4ClF3N2O\text{C}7\text{H}3\text{ClF}3\text{NO}2 \xrightarrow{\text{SOCl}2} \text{C}7\text{H}3\text{ClF}3\text{NOCl} \xrightarrow{\text{NH}3} \text{C}7\text{H}4\text{ClF}3\text{N}_2\text{O}

Key Conditions :

  • Activation : Thionyl chloride (2–3 equivalents) in dichloromethane at 0–25°C for 2–4 hours.

  • Amination : Ammonium hydroxide (excess) at 0°C, stirred for 1–2 hours.

Cyclization of Acylated intermediates

A patent-pending approach for synthesizing 4-trifluoromethyl nicotinic acid derivatives (CN109467532B) provides a template for adapting cyclization strategies to nicotinamide synthesis. This method constructs the pyridine ring de novo, enabling precise control over substituent placement.

Synthetic Pathway

  • Acylation : Vinyl ethyl ether reacts with trifluoroacetyl chloride in the presence of triethylamine to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one.

  • Cyclization : The enone intermediate undergoes cyclization with 3-aminoacrylonitrile under basic conditions (e.g., NaOH) to yield 4-trifluoromethyl nicotinonitrile.

  • Hydrolysis : The nitrile group is hydrolyzed to the amide using controlled alkaline conditions (e.g., NaOH at 60–100°C).

Reaction Overview :

Trifluoroacetyl chloride+Vinyl ethyl etherEt3NEnone intermediate3-Aminoacrylonitrile, NaOHNicotinonitrileNaOH, H2ONicotinamide\text{Trifluoroacetyl chloride} + \text{Vinyl ethyl ether} \xrightarrow{\text{Et}3\text{N}} \text{Enone intermediate} \xrightarrow{\text{3-Aminoacrylonitrile, NaOH}} \text{Nicotinonitrile} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Nicotinamide}

Optimization and Challenges

  • Cyclization Efficiency : Sodium hydroxide (2–3 equivalents) at 80°C for 6 hours achieves >80% conversion to nicotinonitrile.

  • Selective Hydrolysis : Partial hydrolysis of the nitrile to the amide requires careful pH control. Excess base or prolonged heating risks over-hydrolysis to the carboxylic acid.

Nitrile Hydrolysis from Halogenated Pyridine Derivatives

This route utilizes 6-chloro-4-(trifluoromethyl)nicotinonitrile as a precursor, which is hydrolyzed to the amide under mild acidic or basic conditions.

Hydrolysis Protocols

  • Basic Hydrolysis : Treatment with hydrogen peroxide (H₂O₂) in aqueous NaOH at 50–70°C selectively converts the nitrile to the amide.

  • Acidic Hydrolysis : Sulfuric acid (H₂SO₄, 20%) at 100°C, though this method risks forming the carboxylic acid as a byproduct.

Example Reaction :

C7H2ClF3N2H2O2,NaOHC7H4ClF3N2O\text{C}7\text{H}2\text{ClF}3\text{N}2 \xrightarrow{\text{H}2\text{O}2, \text{NaOH}} \text{C}7\text{H}4\text{ClF}3\text{N}2\text{O}

Yield Comparison

ConditionYield (%)Byproduct Formation
H₂O₂/NaOH (60°C)75<5% carboxylic acid
H₂SO₄ (100°C)5030% carboxylic acid

Comparative Analysis of Synthetic Methods

Cost and Accessibility

  • Direct Amidation : High cost due to expensive nicotinic acid starting material (~$200/g from Sigma-Aldrich).

  • Cyclization Route : Lower raw material costs (trifluoroacetyl chloride: ~$50/g) but requires multi-step purification.

  • Nitrile Hydrolysis : Mid-range cost, dependent on nitrile precursor availability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-4-(trifluoromethyl)nicotinamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves halogenation and functional group modification. For example, chlorination of nicotinic acid derivatives using reagents like thionyl chloride (SOCl₂) under inert atmospheres can introduce chlorine atoms. Trifluoromethyl groups are often incorporated via nucleophilic substitution or cross-coupling reactions. Reaction temperature, solvent polarity (e.g., DMF or NMP), and catalyst selection (e.g., DMF as a catalyst for acyl chloride formation) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms molecular structure. For example, the trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) and aromatic protons (δ ~7-9 ppm in ¹H NMR) are diagnostic .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and stereochemistry. High-resolution data (>1.0 Å) improves accuracy in locating halogen and trifluoromethyl groups .
  • LC-MS/MS : Monolithic columns paired with electrospray ionization (ESI) provide sensitive quantification and detect impurities (e.g., using m/z ratios for molecular ions) .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

  • Methodology : Conduct pH-solubility profiles by equilibrating the compound in buffered solutions (pH 1–12) at 25°C. Use UV-Vis spectroscopy or HPLC to measure saturation solubility. Stability studies involve accelerated degradation tests (40°C/75% RH) and LC-MS analysis to identify degradation products (e.g., hydrolysis of the amide group) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Investigate reaction pathways using kinetic studies (e.g., varying nucleophile concentration) and DFT calculations. The electron-withdrawing trifluoromethyl group activates the pyridine ring, favoring SNAr mechanisms. Isotopic labeling (e.g., ¹⁸O in hydrolysis) can track bond cleavage sites .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodology : Cross-validate results using orthogonal assays. For example:

  • Enzyme Inhibition : Compare IC₅₀ values from fluorometric and radiometric assays.
  • Receptor Binding : Use competitive binding studies with labeled ligands (e.g., ³H or fluorescent probes).
    Discrepancies may arise from assay interference (e.g., autofluorescence) or off-target effects, requiring dose-response validation .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodology : Optimize crystallization via vapor diffusion using mixed solvents (e.g., DMSO/water). The trifluoromethyl group’s hydrophobicity may hinder crystal packing; co-crystallization with small molecules (e.g., cyclodextrins) improves lattice formation. High-throughput screening with robotic dispensers identifies optimal conditions .

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